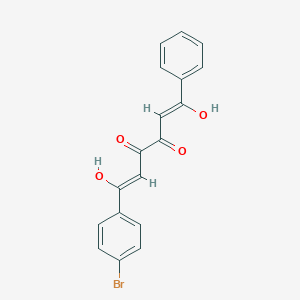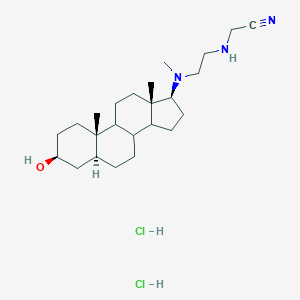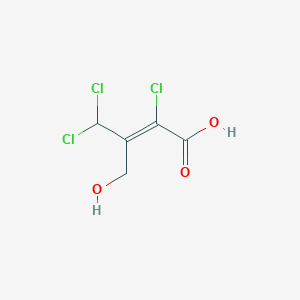![molecular formula C16H15F2NO2 B238001 N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide, commonly known as DFB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. DFB is a member of the benzamide family of compounds and is known to exhibit a wide range of biological activities.
Wirkmechanismus
DFB is known to act on a variety of molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes. DFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. DFB has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DFB has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DFB has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, DFB has been shown to modulate the expression of certain genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
DFB has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, DFB has some limitations as well. It is a relatively new compound and its full range of biological activities is not yet fully understood. In addition, DFB can be toxic at high doses and its toxicity profile needs to be further studied.
Zukünftige Richtungen
There are several future directions for research on DFB. One area of research is the development of new synthetic methods for the production of DFB and its analogs. Another area of research is the identification of new molecular targets for DFB. This could lead to the development of new therapeutic applications for DFB. Finally, further studies are needed to fully understand the toxicity profile of DFB and to determine its potential as a therapeutic agent.
Synthesemethoden
DFB can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-ethylbenzoyl chloride with 2-(difluoromethoxy)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DFB.
Wissenschaftliche Forschungsanwendungen
DFB has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. DFB has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of chronic pain and inflammation.
Eigenschaften
Produktname |
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide |
|---|---|
Molekularformel |
C16H15F2NO2 |
Molekulargewicht |
291.29 g/mol |
IUPAC-Name |
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-2-11-7-9-12(10-8-11)15(20)19-13-5-3-4-6-14(13)21-16(17)18/h3-10,16H,2H2,1H3,(H,19,20) |
InChI-Schlüssel |
DQSGBBPAFSHKHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)








![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)